7-(2,5-dimethylphenyl)-2-(4-methoxyphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
説明
The compound 7-(2,5-dimethylphenyl)-2-(4-methoxyphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine (hereafter referred to as the "target compound") is a fused heterocyclic molecule featuring a pyrazolo-triazolo-pyrimidine core. Key structural attributes include:
- 7-position substitution: A 2,5-dimethylphenyl group, which enhances lipophilicity and steric bulk.
This scaffold is of interest due to its structural similarity to adenosine receptor ligands and other bioactive heterocycles .
特性
IUPAC Name |
10-(2,5-dimethylphenyl)-4-(4-methoxyphenyl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N6O/c1-13-4-5-14(2)18(10-13)27-20-17(11-23-27)21-24-19(25-26(21)12-22-20)15-6-8-16(28-3)9-7-15/h4-12H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOCXUSPTDSQTED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C3=C(C=N2)C4=NC(=NN4C=N3)C5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
7-(2,5-Dimethylphenyl)-2-(4-methoxyphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on anticancer effects, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound has a complex structure characterized by a pyrazolo-triazolo-pyrimidine framework. Its molecular formula is with a molecular weight of approximately 364.42 g/mol. The presence of the dimethylphenyl and methoxyphenyl substituents is crucial for its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit the proliferation of various cancer cell lines through multiple mechanisms:
- Cell Cycle Arrest : The compound induces G2/M phase arrest in cancer cells, leading to decreased cell proliferation.
- Apoptosis Induction : It promotes apoptotic pathways in cancer cells, as evidenced by increased caspase activity and DNA fragmentation.
- Inhibition of Tumor Growth : In vivo studies demonstrated significant tumor growth inhibition in xenograft models.
A study reported that the compound exhibited an IC50 value in the range of 10-30 µM against MCF-7 breast cancer cells, indicating potent antiproliferative activity compared to standard chemotherapeutics like paclitaxel .
The biological activity of 7-(2,5-dimethylphenyl)-2-(4-methoxyphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is attributed to its interaction with key signaling pathways involved in cancer progression:
- EGFR Inhibition : The compound acts as a dual inhibitor of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which are critical in tumor growth and angiogenesis.
- Targeting Kinases : Molecular docking studies suggest that the compound binds effectively to ATP-binding sites of these kinases, disrupting their activity.
Structure-Activity Relationship (SAR)
The biological activity of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines can be influenced by various structural modifications:
| Substituent | Effect on Activity |
|---|---|
| 2,5-Dimethylphenyl | Enhances potency |
| 4-Methoxyphenyl | Improves selectivity |
| Altered ring systems | Modulates binding affinity |
Research indicates that compounds with electron-donating groups like methoxy enhance anticancer activity by stabilizing interactions with target proteins .
Case Studies
- MCF-7 Cell Line Study : A detailed investigation into the effects on MCF-7 cells revealed that treatment with the compound resulted in a significant reduction in cell viability (IC50 = 15 µM). Flow cytometry analysis confirmed increased apoptosis rates post-treatment.
- Xenograft Model : In vivo experiments using xenograft models demonstrated that administration of the compound led to a reduction in tumor size by approximately 50% compared to control groups.
科学的研究の応用
Research indicates that 7-(2,5-dimethylphenyl)-2-(4-methoxyphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine exhibits a range of biological activities:
Anticancer Activity
Several studies have shown that derivatives of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine compounds can inhibit cancer cell proliferation. For instance:
- Mechanism of Action : These compounds may act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibiting CDKs can lead to cell cycle arrest and apoptosis in cancer cells .
Anti-inflammatory Properties
Research has demonstrated that this compound can exhibit anti-inflammatory effects:
- Pharmacological Screening : Compounds within this class have shown potent inhibition of prostaglandin synthesis and reduced edema in animal models. For example, studies reported lower ulcerogenic activity compared to traditional anti-inflammatory drugs like Diclofenac .
Case Study 1: CDK Inhibition
A study conducted by Nassar et al. explored the synthesis of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as potential CDK inhibitors. The findings indicated that certain derivatives effectively inhibited CDK2 activity and showed promise as anticancer agents .
Case Study 2: Anti-inflammatory Activity
In another investigation focusing on anti-inflammatory properties, researchers synthesized various pyrazolo derivatives and assessed their effects on carrageenan-induced edema in rats. The results showed significant reduction in inflammation markers and lower toxicity profiles compared to established anti-inflammatory drugs .
化学反応の分析
Oxidation Reactions
The methyl and methoxy substituents on the aromatic rings are susceptible to oxidation under controlled conditions.
| Reaction Type | Reagents/Conditions | Outcome | Yield | Reference |
|---|---|---|---|---|
| Methyl → Carboxylic Acid | KMnO₄, H₂O, 80°C | Converts methyl groups to -COOH | 65–72% | |
| Demethylation | BBr₃, CH₂Cl₂, −20°C | Cleaves methoxy to hydroxyl | 85% |
Key Findings :
-
Oxidation of the 2,5-dimethylphenyl group produces dicarboxylic acid derivatives, enhancing water solubility.
-
Demethylation of the 4-methoxyphenyl group yields phenolic analogs with increased hydrogen-bonding capacity.
Reduction Reactions
The triazole and pyrimidine rings participate in reduction reactions, altering electronic properties.
| Reaction Type | Reagents/Conditions | Outcome | Yield | Reference |
|---|---|---|---|---|
| Ring Hydrogenation | H₂, Pd/C, EtOH | Saturates pyrimidine ring | 58% | |
| Nitro → Amine | SnCl₂, HCl | Reduces nitro intermediates (if present) | 90% |
Mechanistic Insight :
-
Catalytic hydrogenation selectively reduces the pyrimidine ring without affecting the triazole moiety .
-
Nitro groups (introduced via substitution) are reduced to amines, enabling further functionalization .
Nucleophilic Substitution
The electron-deficient pyrimidine ring facilitates nucleophilic attacks.
| Reaction Type | Reagents/Conditions | Outcome | Yield | Reference |
|---|---|---|---|---|
| Halogen Exchange | KSCN, DMF, 120°C | Replaces Cl with SCN | 78% | |
| Methoxy Displacement | H₂NR, CuI, K₂CO₃ | Substitutes methoxy with amines | 60–70% |
Structural Impact :
-
Thiocyanate substitution at the pyrimidine C-5 position improves metal-binding affinity.
-
Amine derivatives show enhanced interactions with biological targets like kinase enzymes.
Cyclocondensation Reactions
The compound serves as a precursor for synthesizing extended heterocycles.
| Reaction Type | Reagents/Conditions | Outcome | Yield | Reference |
|---|---|---|---|---|
| With Hydrazines | NH₂NH₂, EtOH, reflux | Forms fused triazolo-tetrazepines | 55% | |
| With Aldehydes | RCHO, AcOH | Generates Schiff base analogs | 63% |
Applications :
-
Cyclocondensation with aldehydes produces derivatives with tunable fluorescence properties.
-
Fused tetrazepines exhibit improved pharmacokinetic profiles in preclinical models .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable aryl/heteroaryl modifications.
| Reaction Type | Reagents/Conditions | Outcome | Yield | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | ArB(OH)₂, Pd(PPh₃)₄ | Introduces biaryl systems | 70–80% | |
| Buchwald-Hartwig | ArNH₂, Pd₂(dba)₃ | Adds amine substituents | 65% |
Case Study :
-
Suzuki coupling at the pyrimidine C-2 position with 4-fluorophenylboronic acid increased cytotoxicity against HCT-116 cells (IC₅₀: 12 nM) .
Photochemical Reactions
UV-induced reactions modify electronic transitions.
| Reaction Type | Reagents/Conditions | Outcome | Yield | Reference |
|---|---|---|---|---|
| [2+2] Cycloaddition | UV light, CH₃CN | Forms dimeric structures | 40% |
Observation :
-
Photodimerization alters absorption spectra, suggesting applications in optoelectronic materials.
類似化合物との比較
Comparison with Structural Analogs
Substituent-Driven Functional Modifications
The pharmacological and physicochemical properties of pyrazolo-triazolo-pyrimidine derivatives are highly dependent on substituent patterns. Below is a comparative analysis of structurally related compounds:
Table 1: Comparative Overview of Key Analogs
準備方法
Synthetic Pathways and Reaction Mechanisms
Core Heterocycle Assembly
The synthesis begins with constructing the pyrazolo[4,3-e]pyrimidine scaffold. Ethyl 4-cyano-1H-pyrazole-5-carboxylate undergoes cyclocondensation with ethyl glyoxylate in dimethylformamide (DMF) at 80°C for 12 hours, yielding the pyrazolo[4,3-e]pyrimidine intermediate (67% yield). Key parameters:
- Solvent : Anhydrous DMF minimizes side reactions
- Temperature : Controlled heating prevents decarboxylation
- Workup : Precipitation in ice-water followed by recrystallization in ethanol
Table 1: Cyclocondensation Optimization
| Condition | Variation | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Solvent | DMF vs. THF | 67 vs. 42 | 98.5 vs. 91.2 |
| Temperature | 80°C vs. 100°C | 67 vs. 58 | 98.5 vs. 96.7 |
| Reaction Time | 12h vs. 24h | 67 vs. 69 | 98.5 vs. 97.1 |
Purification and Analytical Characterization
Crystallization Protocol
Final compound purification uses mixed solvents:
Industrial-Scale Considerations
Cost Analysis
| Component | Lab Scale Cost ($/g) | Kilo Lab Cost ($/kg) |
|---|---|---|
| Pd Catalysts | 12.50 | 9,800 |
| 4-Methoxyphenylboronic Acid | 4.20 | 3,150 |
| Solvents | 1.80 | 950 |
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Q & A
Q. What are the standard synthetic routes for this compound?
The synthesis typically involves multi-step reactions, including cyclocondensation of aminopyrazole precursors with triazole intermediates. Key steps:
- Demethylation : Use of BBr₃ in dichloromethane (DCM) to remove methoxy protecting groups (86% yield) .
- Solvent optimization : Ethanol or DCM improves reaction efficiency .
- Catalysts : Bases like triethylamine or K₂CO₃ facilitate cyclization .
Table 1: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclocondensation | Ethanol, 80°C, 12 h | 62–70% | |
| Demethylation | BBr₃ in DCM, RT, 4 h | 86% | |
| Purification | Column chromatography (silica gel) | >95% |
Q. Which spectroscopic techniques are critical for structural characterization?
- ¹H/¹³C NMR : Assigns substituent positions (e.g., 2,5-dimethylphenyl vs. 4-methoxyphenyl) .
- Mass spectrometry (MS) : Confirms molecular weight (e.g., [M+H]⁺ peaks).
- IR spectroscopy : Identifies functional groups (e.g., C=N stretches at 1600–1650 cm⁻¹) .
Q. What biological targets are associated with its activity?
- Adenosine A2A receptors : Structural analogs show antagonism (IC₅₀ < 100 nM) .
- Enzyme inhibition : Halogen/alkyl substituents enhance interactions with kinase active sites .
Advanced Research Questions
Q. How can reaction yields for the cyclization step be optimized?
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
- Catalyst screening : Pd/C or CuI accelerates heterocycle formation .
- Temperature control : Gradual heating (50–80°C) minimizes side reactions .
Q. How to resolve contradictory data in biological activity studies?
- Orthogonal assays : Combine SPR (binding affinity) with enzymatic assays (functional activity) .
- Purity verification : Use HPLC (≥98% purity) to exclude confounding impurities .
- Substituent analysis : Compare analogs (e.g., 4-chlorophenyl vs. 4-methoxyphenyl) to isolate SAR trends .
Q. What computational methods predict binding modes with adenosine receptors?
- Molecular docking : Use Schrödinger Suite or AutoDock to model interactions with A2A receptor pockets .
- MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories .
Table 2: Substituent Effects on Bioactivity
| Substituent | Target | Activity (IC₅₀) | Reference |
|---|---|---|---|
| 4-Methoxyphenyl | A2A receptor | 75 nM | |
| 2,4-Dimethylphenyl | Kinase X | 1.2 µM | |
| 4-Chlorophenyl | Enzyme Y | 0.8 µM |
Q. How to design SAR studies for analogs with improved selectivity?
- Core modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance binding .
- Side-chain variations : Replace methoxy with ethoxy to reduce metabolic degradation .
- In silico screening : Prioritize analogs with lower predicted LogP (<3) for CNS penetration .
Methodological Notes
- Contradiction resolution : When bioactivity data conflict, validate assay conditions (e.g., ATP concentration in kinase assays) and confirm compound stability under test conditions .
- Synthetic scalability : Pilot-scale reactions (10–50 g) require solvent recycling and catalyst recovery to reduce costs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
